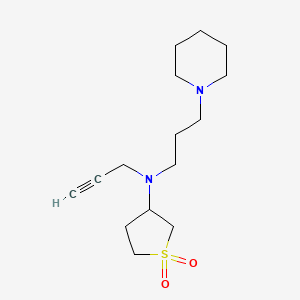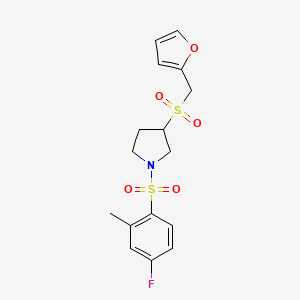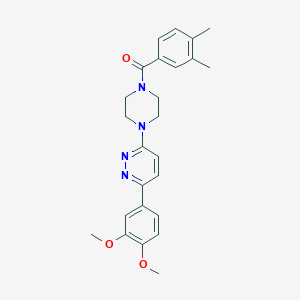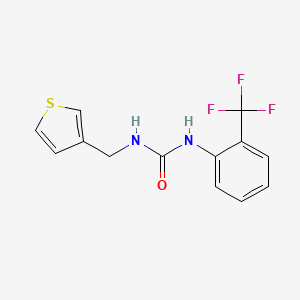
1-(2-Chlorobenzyl)-1H-1,2,3-triazole-4-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorobenzyl)-1H-1,2,3-triazole-4-methanol is a chemical compound that belongs to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a chlorobenzyl group attached to the triazole ring, and a methanol group at the fourth position of the triazole ring. Triazoles are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Chlorobenzyl)-1H-1,2,3-triazole-4-methanol can be synthesized through several synthetic routes. One common method involves the reaction of 2-chlorobenzyl chloride with 1,2,3-triazole in the presence of a suitable base, such as triethylamine, under reflux conditions. The reaction typically proceeds via nucleophilic substitution, where the chlorobenzyl group displaces a leaving group on the triazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on factors such as reaction kinetics, scalability, and safety considerations. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Chlorobenzyl)-1H-1,2,3-triazole-4-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: The triazole ring can be reduced to form a corresponding amine derivative.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: 1-(2-Chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: 1-(2-Chlorobenzyl)-1H-1,2,3-triazole-4-amine.
Substitution: Various substituted triazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-Chlorobenzyl)-1H-1,2,3-triazole-4-methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex triazole derivatives, which are used in the development of new pharmaceuticals and agrochemicals.
Biology: Triazoles are known for their antimicrobial properties, and derivatives of this compound are being studied for their potential use as antimicrobial agents.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including antifungal, antibacterial, and anticancer activities.
Industry: Triazoles are used in the production of materials with specific properties, such as corrosion inhibitors and UV stabilizers.
Wirkmechanismus
The mechanism by which 1-(2-Chlorobenzyl)-1H-1,2,3-triazole-4-methanol exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with essential biological processes, such as cell wall synthesis or protein function. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chlorobenzyl)-1H-1,2,3-triazole-4-methanol is compared with other similar compounds, such as:
1-(2-Chlorobenzyl)-1H-1,2,4-triazole-3-methanol: This compound differs in the position of the chlorine atom and the type of triazole ring.
1-(2-Chlorobenzyl)-1H-1,2,3-triazole-5-methanol: This compound has the methanol group at a different position on the triazole ring.
1-(2-Chlorobenzyl)-1H-1,2,3-triazole-4-amine: This compound has an amine group instead of a methanol group.
These compounds may exhibit different biological activities and properties due to variations in their chemical structure
Eigenschaften
IUPAC Name |
[1-[(2-chlorophenyl)methyl]triazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c11-10-4-2-1-3-8(10)5-14-6-9(7-15)12-13-14/h1-4,6,15H,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUODQLMJIMHGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(N=N2)CO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-ethyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2901914.png)
![7-benzyl-8-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
![Benzyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2901916.png)

![2-({1-[4-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2901920.png)



![methyl 2-[(2Z)-2-{[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2901927.png)

![methyl 4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoate](/img/structure/B2901932.png)
![4,6-Dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B2901934.png)
![N-[(3-chlorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide](/img/structure/B2901935.png)

